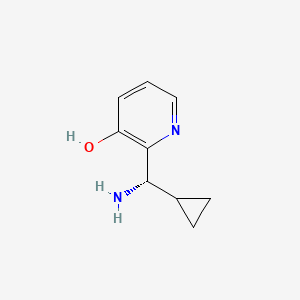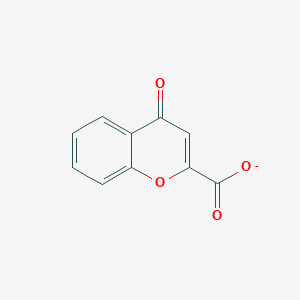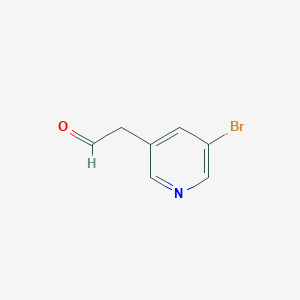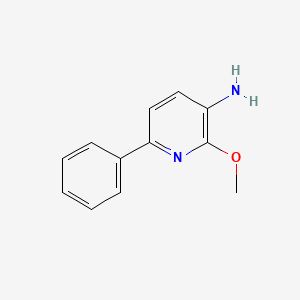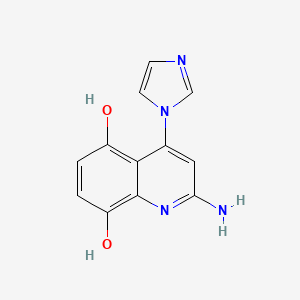
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol is a complex organic compound that features both imidazole and quinoline moieties. These structures are known for their significant biological and chemical properties. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be introduced via a cyclization reaction involving glyoxal and ammonia . The quinoline moiety can be synthesized through oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes
作用機序
The mechanism of action of 2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular functions. These interactions contribute to the compound’s biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
2-Aminoquinoline: Lacks the imidazole ring, making it less versatile in biological interactions.
4-(1H-Imidazol-1-yl)quinoline: Does not have the amino and hydroxyl groups, limiting its reactivity.
Quinoline-5,8-diol: Missing the imidazole ring, reducing its potential for diverse chemical reactions.
Uniqueness
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol’s unique combination of functional groups allows it to participate in a broader range of chemical reactions and biological interactions compared to its similar compounds. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C12H10N4O2 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
2-amino-4-imidazol-1-ylquinoline-5,8-diol |
InChI |
InChI=1S/C12H10N4O2/c13-10-5-7(16-4-3-14-6-16)11-8(17)1-2-9(18)12(11)15-10/h1-6,17-18H,(H2,13,15) |
InChIキー |
CZTVSLLMTJGPCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1O)C(=CC(=N2)N)N3C=CN=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
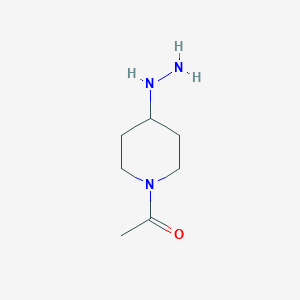

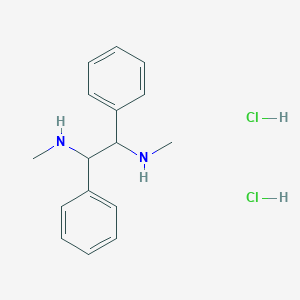

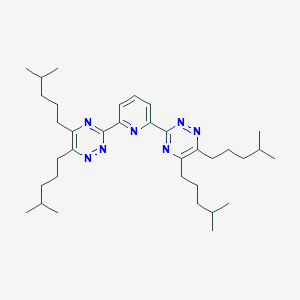
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
